2,6-DI(4-Carboxyphenyl)pyrazine

Descripción

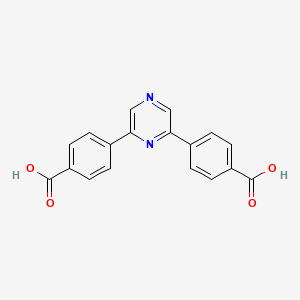

2,6-DI(4-Carboxyphenyl)pyrazine is an organic compound with the molecular formula C18H12N2O4 It is a derivative of pyrazine, featuring two carboxyphenyl groups attached to the 2 and 6 positions of the pyrazine ring

Propiedades

IUPAC Name |

4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-10-16(20-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUMLHLRQLEKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476238 | |

| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623157-25-5 | |

| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation via Cross-Coupling Reactions

A common and efficient method to prepare 2,6-disubstituted pyrazines, including 2,6-DI(4-Carboxyphenyl)pyrazine, is through Suzuki-Miyaura cross-coupling reactions. This involves:

- Starting with 2,6-dibromopyrazine as the core substrate.

- Coupling with 4-carboxyphenyl boronic acid or its ester derivatives.

This method allows for precise substitution and good yields. The carboxylic acid groups are often protected as esters during the coupling and later deprotected to yield the free acid.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

| Solvent | Mixture of water and organic solvent (THF, dioxane) |

| Temperature | 80–100 °C |

| Time | 12–24 hours |

After coupling, hydrolysis of ester groups under acidic or basic conditions yields the free carboxylic acid groups.

Preparation via Condensation of Dicyanopyrazine Derivatives

Another reported approach involves the use of dicyanopyrazine derivatives as building blocks. For example, dimethyl-4,4'-(5,6-dicyanopyrazine-2,3-diyl)dibenzoate can be used as a precursor to synthesize related pyrazine derivatives with carboxyphenyl substituents.

- Template condensation reactions are performed in the presence of metal salts (e.g., Zn(OAc)2 or Mg) and organic bases (e.g., DBU).

- Subsequent hydrolysis of ester groups yields the carboxylic acid functionalities.

This method is particularly useful for synthesizing complex macrocyclic structures such as porphyrazines annelated with bis(4-carboxyphenyl)pyrazine rings, which are structurally related to this compound.

Hydrolysis and Purification

The final step in preparation usually involves hydrolysis of ester-protected carboxyphenyl groups to yield the free acid. This is typically done under controlled alkaline or acidic conditions to avoid degradation of the pyrazine core or macrocyclic structures.

- Alkaline hydrolysis: NaOH or KOH in aqueous or alcoholic media at room temperature or mild heating.

- Acidic hydrolysis: Dilute HCl or other acids under reflux.

Purification is commonly achieved by recrystallization or chromatographic methods such as silica gel column chromatography.

Research Findings and Data Summary

Detailed Experimental Notes

- Starting materials such as 2,6-dibromopyrazine and 4-carboxyphenyl boronic acid are commercially available or synthesized via standard routes.

- Catalysts and bases must be anhydrous and pure to ensure high coupling efficiency.

- Solvent systems often involve biphasic mixtures to facilitate solubility of both organic and inorganic components.

- Reaction monitoring is done by TLC and confirmed by NMR and mass spectrometry.

- Purification steps are crucial to remove palladium residues and side products.

Análisis De Reacciones Químicas

Types of Reactions

2,6-DI(4-Carboxyphenyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Material Science and Metal-Organic Frameworks (MOFs)

Synthesis of MOFs:

2,6-DI(4-Carboxyphenyl)pyrazine serves as an effective ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are notable for their high surface area and tunable porosity, making them suitable for gas storage and separation applications.

- Case Study: CO2 Capture

A study demonstrated the synthesis of two zinc-based MOF isomers utilizing this compound as a ligand. These MOFs exhibited high BET surface areas (1324 m²/g and 1247 m²/g) and showed selective adsorption capabilities for CO2 and light hydrocarbons, indicating their potential for environmental applications such as carbon capture .

| MOF Isomer | Surface Area (m²/g) | Pore Size (nm) | Selectivity |

|---|---|---|---|

| Isomer 1 | 1324 | 0.93 | C3H8/C3H6 > CH4 |

| Isomer 2 | 1247 | 1.02 | C3H8/C3H6 > CH4 |

Catalysis

Catalytic Properties:

The incorporation of this compound into MOFs has also been investigated for catalytic applications. The unique structural properties of these frameworks facilitate various catalytic reactions.

- Case Study: Acyl-Transfer Reactions

Research has shown that MOFs containing this compound can effectively catalyze acyl-transfer reactions by preconcentrating substrates within their porous structures. This property enhances the efficiency of chemical transformations .

Medicinal Chemistry

Inhibition of Protein Kinases:

Recent studies have identified derivatives of this compound as potent inhibitors of specific protein kinases, particularly CSNK2A. This inhibition is relevant in cancer research due to the role of CSNK2A in tumor progression.

- Case Study: CSNK2A Inhibition

The synthesis of modified pyrazines demonstrated that compounds with the 4-carboxyphenyl group at the 2-position exhibited significant inhibitory activity against CSNK2A with selectivity over other kinases such as PIM3. The optimized compounds showed nanomolar activity and were effective in inhibiting viral replication .

| Compound | IC50 (nM) | Selectivity (CSNK2A/PIM3) |

|---|---|---|

| Compound A | 10 | 30-fold |

| Compound B | 25 | 20-fold |

Mecanismo De Acción

The mechanism of action of 2,6-DI(4-Carboxyphenyl)pyrazine involves its interaction with specific molecular targets. For instance, in fluorescent sensing applications, the nitrogen atoms in the pyrazine ring act as Lewis bases, facilitating the binding and recognition of target molecules. This interaction leads to changes in the fluorescence properties of the compound, enabling the detection of specific analytes.

Comparación Con Compuestos Similares

Similar Compounds

2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: A similar compound with four carboxyphenyl groups attached to the pyrazine ring.

2,6-Di(4-hydroxyphenyl)pyrazine: A derivative with hydroxy groups instead of carboxy groups.

2,6-Di(4-methylphenyl)pyrazine: A derivative with methyl groups instead of carboxy groups.

Uniqueness

2,6-DI(4-Carboxyphenyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form coordination polymers and MOFs with high thermal stability and solvent tolerance makes it particularly valuable in materials science and industrial applications.

Actividad Biológica

2,6-DI(4-Carboxyphenyl)pyrazine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H14N2O4. The compound features two carboxyphenyl groups attached to a pyrazine core, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related pyrazine derivatives has shown that they can inhibit cell proliferation and induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) .

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |

| Related Pyrazine Derivative | MDA-MB-231 | TBD | Suppresses NF-κB; promotes p53 activation |

CSNK2A Inhibition

This compound has also been identified as a potent inhibitor of Casein Kinase 2 Alpha (CSNK2A), an enzyme implicated in various cellular processes including cell growth and proliferation. A recent study indicated that modifications at the 2 and 6 positions of the pyrazine ring enhance the selectivity and potency of these inhibitors .

Table 2: CSNK2A Inhibition by Pyrazine Derivatives

| Compound | IC50 (nM) | Selectivity Over PIM3 |

|---|---|---|

| This compound | TBD | TBD |

| Optimized Analogue | <100 | 30-fold |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells.

- Kinase Inhibition : By inhibiting CSNK2A, it disrupts pathways that promote tumor growth and survival.

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, potentially extending their utility beyond oncology .

Case Studies

- Breast Cancer Study : In a comparative study involving various pyrazine derivatives, this compound was found to exhibit superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like cisplatin .

- CSNK2A Selectivity Study : A recent investigation into structurally similar compounds revealed that modifications at specific positions on the pyrazine ring could significantly enhance selectivity for CSNK2A over other kinases such as PIM3 .

Q & A

Q. Case Study: Metal-Organic Frameworks (MOFs)

Ligand Design: Use this compound as a tetradentate linker for Zn²⁺ or Mg²⁺ nodes .

Property Optimization:

- Gas Adsorption: Achieve CO₂ uptake of ~45 cm³/g at 298 K via microporous channels .

- Sensing: Enhance fluorescence quenching efficiency (90% for nitroaromatics) via restricted intramolecular rotation in AIE-active MOFs .

Synthesis Protocol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.